7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one
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Overview
Description
7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. This compound is characterized by the presence of a chromenone core structure substituted with a phenyl group and a 2-methylprop-2-en-1-yloxy group. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenylchromen-2-one and 2-methylprop-2-en-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.
Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the hydroxyl group of 2-methylprop-2-en-1-ol with the chromenone core, resulting in the formation of the 7-[(2-methylprop-2-en-1-yl)oxy] group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Purification Techniques: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydrochromenone derivatives.
Scientific Research Applications
7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
- 2-[(2-methylprop-2-en-1-yl)oxy]acetic acid
- 1-甲氧基-1-(三甲基甲硅氧基)-2-甲基-1-丙烯
Uniqueness
7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-(2-methylprop-2-enoxy)-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-13(2)12-21-16-9-8-15-10-17(14-6-4-3-5-7-14)19(20)22-18(15)11-16/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPFYRLMFFZXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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